molecular formula C5H6BrN3O2 B3416956 2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetic acid CAS No. 1006320-13-3

2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetic acid

Cat. No.: B3416956
CAS No.: 1006320-13-3
M. Wt: 220.02 g/mol
InChI Key: MAJMYYKXYJAGHX-UHFFFAOYSA-N
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Description

2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that contains a pyrazole ring substituted with an amino group at the 3-position and a bromo group at the 4-position The compound also features an acetic acid moiety attached to the pyrazole ring

Biochemical Analysis

Biochemical Properties

2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The amino group on the pyrazole ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the bromine atom may participate in halogen bonding, further influencing the compound’s interactions. Studies have shown that this compound can interact with enzymes involved in metabolic pathways, such as kinases and oxidoreductases, altering their function and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins like kinases, leading to changes in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors or epigenetic modifiers, resulting in altered cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them. The compound’s amino group and bromine atom facilitate these interactions by forming hydrogen bonds and halogen bonds, respectively. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments. The compound’s transport and distribution are crucial for its biological activity, as they determine its availability to interact with target biomolecules .

Subcellular Localization

The subcellular localization of this compound influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, affecting energy metabolism and cellular respiration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino and bromo substituents. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both amino and bromo substituents on the pyrazole ring. This combination of functional groups can enhance its reactivity and binding properties, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(3-amino-4-bromopyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c6-3-1-9(2-4(10)11)8-5(3)7/h1H,2H2,(H2,7,8)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJMYYKXYJAGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(=O)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901273053
Record name 3-Amino-4-bromo-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006320-13-3
Record name 3-Amino-4-bromo-1H-pyrazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006320-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-bromo-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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